4-Methoxy-1,3-benzodioxole
Overview
Description
4-Methoxy-1,3-benzodioxole, also known as Myristicin, is a chemical compound with the IUPAC name 4-methoxy-6-prop-2-enyl-1,3-benzodioxole . It is a balsamic fragrance type and is a naturally occurring insecticide and acaricide with possible neurotoxic effects on neuroblastoma cells .
Synthesis Analysis
The synthesis of benzodioxole derivatives has been studied extensively. For instance, a series of N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamides, K-1 to K-22, were designed and synthesized . The compound NW-03 was found to be promising in the study for antitumor activity . Another study reported the acylation of 1,3-benzodioxole in a continuous process using a recyclable heterogeneous substoichiometric catalyst .Molecular Structure Analysis
The molecular formula of 4-Methoxy-1,3-benzodioxole is C11H12O3, and its molecular weight is 192.2112 . The structure is available as a 2D Mol file .Chemical Reactions Analysis
Benzodioxole derivatives are known to possess a broad spectrum of activities. They have shown potential anti-tumor activity through induction of apoptosis and antiparasitic activity . The evaluation of benzodioxole derivatives showed significant antitumor activity, with the probable mechanisms due to EGFR inhibition, apoptosis, DNA binding, tyrosinase inhibition, and HER-2 inhibition .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methoxy-1,3-benzodioxole include a molecular weight of 192.2112 . More detailed information about its physical and chemical properties may be available in specialized chemical databases .Scientific Research Applications
Insecticidal Activity
4-Methoxy-1,3-benzodioxole, identified in the hexane fraction of alcoholic extract of Piper mullesua, exhibits significant insecticidal activity. This compound, related to myristicin and belonging to the apiole group, effectively kills larvae of the insect pest Spilarctia obliqua. It demonstrates both contact toxicity and antimetabolic activity against this pest, making it a potentially valuable agent in pest control (Srivastava et al., 2001).
Photoinitiation for Polymerization
1,3-benzodioxole derivatives, including 4-Methoxy-1,3-benzodioxole, have been explored for their role as photoinitiators in free radical polymerization. They release compounds upon irradiation that can initiate polymerization of monomers, an application potentially significant in the field of materials science (Kumbaraci et al., 2012).
Anticancer and Antibacterial Applications
A study focusing on eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives highlighted their potential as anticancer and antibacterial agents. These compounds, synthesized using a microwave-assisted green method, showed promising anticancer and antibacterial potency, with some derivatives even surpassing standard reference compounds in these activities (Gupta et al., 2016).
Antidiabetic Agent Potential
Benzodioxol derivatives have been evaluated as antidiabetic agents, particularly for their inhibitory activities against alpha-amylase enzymes. Some compounds in this category demonstrated potent inhibitory activities, suggesting their potential as lead compounds for developing new antidiabetic drug candidates (Hawash et al., 2021).
Safety And Hazards
properties
IUPAC Name |
4-methoxy-1,3-benzodioxole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-9-6-3-2-4-7-8(6)11-5-10-7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJMPSYHNUKWPGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343823 | |
Record name | 4-methoxy-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-1,3-benzodioxole | |
CAS RN |
1817-95-4 | |
Record name | 4-Methoxy-1,3-benzodioxole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1817-95-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-methoxy-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.